![molecular formula C14H19N5O2S B6435533 N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide CAS No. 2549041-89-4](/img/structure/B6435533.png)
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide” is a complex organic molecule. It contains a pyrido[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound . This group is often found in various pharmaceuticals and has been studied for its potential therapeutic effects .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,4-d]pyrimidin-4-yl ring and the attachment of the azetidin-3-yl and methanesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[3,4-d]pyrimidin-4-yl ring, which is a fused ring system containing both pyridine and pyrimidine rings. The azetidin-3-yl group is a type of azetidine, which is a four-membered ring containing nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrido[3,4-d]pyrimidin-4-yl group could potentially undergo various substitution reactions, and the azetidin-3-yl group could be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methanesulfonamide group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Therapeutic Potential
The structures composed of a pyridopyrimidine moiety, such as “N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide”, have shown a therapeutic interest and have already been approved for use as therapeutics . They are synthesized using various protocols .
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been studied extensively as quinazoline analogs . They have shown antitumor, antibacterial, CNS depressive, anticonvulsant, antipyretic, and analgesic effects . Particularly, they have been shown to be effective against Toxoplasma gondii and Pneumocystis carinii culture of tumor cell lines .
Inhibition of Dihydrofolate Reductase
The activity of pyrido[2,3-d]pyrimidines is attributed to dihydrofolate reductase inhibition . This makes them of great interest to researchers working in this field .
Antiproliferative Properties
Due to their diverse anticancer or antiproliferative properties, pyrido[2,3-d]pyrimidine derivatives have been of great interest to researchers .
Inhibitors of Various Cancer Targets
Pyrido[2,3-d]pyrimidines have been used as inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Synthesis of Pyrimidothiadiazines
A simple synthetic strategy has been used for the synthesis of pyrimidothiadiazines based on their aminomethylation through the Mannich reaction .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that contribute to disease progression .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These include pathways regulated by tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Pharmacokinetics
The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its inhibitory effect on its kinase targets . By inhibiting these kinases, the compound disrupts the signaling pathways that contribute to disease progression, thereby exerting its therapeutic effects .
特性
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-16-13-6-15-5-4-12(13)14(17-10)19-8-11(9-19)7-18(2)22(3,20)21/h4-6,11H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMDZBPPJCQAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。